molecular formula C11H16N2O B3012387 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2199302-29-7

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B3012387
CAS No.: 2199302-29-7
M. Wt: 192.262
InChI Key: FNDNBRSOMBUIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a methyl(pyridin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol typically involves the following steps:

    Formation of the Pyridin-2-ylamine Intermediate: Pyridine is reacted with methylamine under controlled conditions to form pyridin-2-ylamine.

    Cyclopentane Ring Formation: The pyridin-2-ylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the cyclopentane ring with the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridin-2-yl group can be reduced to form a piperidine derivative.

    Substitution: The methyl(pyridin-2-yl)amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridin-2-yl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-[Methyl(pyridin-2-yl)amino]cyclopentanone.

    Reduction: Formation of 2-[Methyl(piperidin-2-yl)amino]cyclopentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(pyridin-3-yl)amino]cyclopentan-1-ol: Similar structure but with the pyridin-3-yl group.

    2-[Methyl(pyridin-4-yl)amino]cyclopentan-1-ol: Similar structure but with the pyridin-4-yl group.

    2-[Ethyl(pyridin-2-yl)amino]cyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanol structure with a methyl group attached to a pyridin-2-yl amino group. Its molecular formula is C12_{12}H16_{16}N2_2O, and it has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine ring contributes to its biological activity by enhancing interactions with various molecular targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, potentially through its interaction with essential enzymes.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against RNA viruses. In vitro assays demonstrated that it can inhibit viral replication by targeting specific viral proteins involved in the replication process. For instance, it showed promising results in plaque reduction assays against influenza A virus, indicating its potential as an antiviral agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors associated with neurotransmission, potentially influencing neurological functions.

Case Studies

  • Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50_{50} values in the low micromolar range against viral polymerases, indicating strong antiviral potential (IC50_{50} = 3.3 μM for one derivative) .
  • Toxicity Assessment : Toxicity assays revealed that while the compound exhibits biological activity, it also presents some cytotoxic effects at higher concentrations (CC50_{50} values exceeding 100 μM), necessitating further investigation into its safety profile .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureBiological ActivityIC50_{50} (μM)
2-[Methyl(pyridin-3-yl)amino]cyclopentan-1-olSimilarModerate antimicrobial15
2-[Ethyl(pyridin-2-yl)amino]cyclopentan-1-olEthyl instead of methylLower antiviral efficacy>100

Properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(9-5-4-6-10(9)14)11-7-2-3-8-12-11/h2-3,7-10,14H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNBRSOMBUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.